![molecular formula C18H16N2O2S B2936559 2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide CAS No. 912901-11-2](/img/structure/B2936559.png)
2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide” is a thiazole derivative. Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place . The aromaticity of the thiazole ring allows it to undergo various chemical reactions .Scientific Research Applications
2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide represents a class of compounds with potential significance in various fields of scientific research. While this specific compound was not directly found in the literature, there are related compounds within its chemical class that have been studied for their diverse biological activities and applications. The research around compounds with similar structures, such as thiazolidinediones and paracetamol derivatives, provides valuable insights into the possible applications of 2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide in scientific research.
Pharmacological and Biochemical Applications
Compounds with thiazol and acetamide moieties, such as 2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide, are of considerable interest due to their pharmacological and biochemical significance. Thiazolidinediones, for instance, have been extensively researched for their role as PTP 1B inhibitors, presenting a potential target for managing type 2 diabetes mellitus (T2DM) and related metabolic disorders. Studies have explored the structure-activity relationships (SAR) of thiazolidinedione derivatives, highlighting the importance of specific substituents for enhancing biological activity (Verma, Yadav, & Thareja, 2019).
Environmental and Analytical Chemistry
In the environmental and analytical chemistry domain, the related compound paracetamol (acetaminophen) has been the subject of numerous studies focusing on its metabolism, environmental fate, and analytical detection methods. This research is critical for understanding the environmental impact of widely used pharmaceuticals and developing strategies for their removal or degradation in water bodies. For example, investigations into the metabolism of paracetamol and its environmental persistence emphasize the need for efficient analytical methods to monitor and mitigate its presence in aquatic environments (Zhao & Pickering, 2011).
Optoelectronic Applications
Moreover, the structural motifs found in 2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide, such as the thiazole ring, have implications in the development of optoelectronic materials. Quinazolines and pyrimidines, which share some structural similarities with thiazoles, have been explored for their potential in luminescent and electroluminescent applications, including organic light-emitting diodes (OLEDs) and photosensitizers for dye-sensitized solar cells. These studies underscore the utility of heterocyclic compounds in creating novel materials for electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
The future directions for research on “2-(4-(4-methoxyphenyl)thiazol-2-yl)-N-phenylacetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds hold promise for the development of new therapeutic agents .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)16-12-23-18(20-16)11-17(21)19-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCYGWNTNGMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
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